N-(2-Ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRTWLGWCOJOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060382 | |
| Record name | Acetamide, N-(2-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-08-8 | |
| Record name | N-(2-Ethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Ethoxyacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7649 | |
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| Record name | Acetamide, N-(2-ethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-ethoxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-ETHOXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF0OT3R0XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Ethoxyphenyl)acetamide can be synthesized through the acetylation of o-Phenetidine (2-ethoxyaniline) using acetic anhydride . The reaction typically involves heating o-Phenetidine with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the acetylation process . The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of o-Phenetidine and acetic anhydride . The reaction is conducted in a reactor equipped with a reflux condenser to maintain the reaction temperature and prevent the loss of volatile components . After the reaction is complete, the product is purified through recrystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives .
Reduction: Reduction of this compound can yield amine derivatives .
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2-Ethoxyphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-Ethoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways . For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Substituent Variations on the Phenyl Ring
Methoxy vs. Ethoxy Substituents
- N-(2-Methoxyphenyl)acetamide (CAS 93-26-5): Features a methoxy (-OCH₃) group at the ortho position. However, ethoxy’s longer alkyl chain may improve lipid solubility and membrane permeability . Pharmacological Activity: Methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)acetamide derivatives) exhibit anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines .
Halogen-Substituted Acetamides
- N-(3-Chloro-4-hydroxyphenyl)acetamide and N-(2,5-dichloro-4-hydroxyphenyl)acetamide :
- Chlorine atoms increase electrophilicity, enhancing interactions with biological targets. These compounds are reported as photodegradation products of paracetamol and show moderate cytotoxicity .
- Activity : Chlorinated acetamides display anti-microbial and anti-fungal properties, unlike ethoxy analogs, which are less studied in this context .
Heterocyclic Attachments
Pharmacological Activity Comparison
Anti-Cancer Activity
- Key Insight : Ethoxy-substituted acetamides are underexplored in anti-cancer studies compared to methoxy or halogenated derivatives, which show potent activity via kinase inhibition or DNA intercalation .
Anti-Microbial and Anti-Fungal Activity
- N-(3,5-Difluorophenyl)acetamide and N-(thiazol-2-yl)acetamide : Exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC: 4–16 µg/mL) due to sulfonylpiperazine groups enhancing target binding .
- This compound: Limited data exist, but its ethoxy group may hinder penetration through microbial cell walls compared to smaller substituents .
Analgesic and Anti-Inflammatory Activity
- N-[4-(Piperazinylsulfonyl)phenyl]acetamide: Demonstrates anti-hypernociceptive activity comparable to paracetamol, likely via COX-2 inhibition .
Structural Modifications with Enhanced Bioactivity
- N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Incorporates a triazole-sulfanyl group, enabling dual inhibition of enzymes (e.g., cyclooxygenase and lipoxygenase). This complexity enhances anti-inflammatory potency compared to simpler ethoxy analogs .
Biological Activity
N-(2-Ethoxyphenyl)acetamide, a derivative of acetamide, has been the subject of various studies focusing on its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article consolidates findings from diverse sources to present a comprehensive overview of its biological activity, including antioxidant properties, potential therapeutic uses, and mechanisms of action.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 181.22 g/mol
This compound features an ethoxy group attached to a phenyl ring, which is further linked to an acetamide functional group. Such structural modifications may influence its biological interactions and pharmacological properties.
Antioxidant Activity
Recent research has highlighted the antioxidant potential of acetamide derivatives, including this compound. A study conducted on various acetamide derivatives demonstrated that these compounds exhibited significant in vitro antioxidant activity. The effectiveness was measured using assays that evaluated the scavenging ability against radicals like ABTS and reactive oxygen species (ROS) in macrophage cell lines. Notably, certain derivatives showed promising results in reducing nitric oxide (NO) production in activated macrophages, indicating their potential as anti-inflammatory agents .
Table 1: Antioxidant Activity of Acetamide Derivatives
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound | TBD | Further studies needed for specific values |
| Compound 40006 | 3.0443 | High activity in brine shrimp test |
| Compound 40007 | 10.6444 | Significant reduction in NO production |
Antidepressant Activity
A broader class of phenylacetamides has been investigated for their antidepressant properties. In comparative studies, certain derivatives showed enhanced efficacy over standard antidepressants such as moclobemide and imipramine. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential antidepressant activity warranting further exploration .
Antitubercular Activity
Emerging studies indicate that related compounds with similar structures have shown promise against Mycobacterium tuberculosis. For instance, derivatives like 2-bromo-N-(2-ethoxyphenyl)acetamide have been synthesized and tested for their antitubercular activity, demonstrating significant effects against this pathogen. This highlights a potential therapeutic application for this compound in treating tuberculosis.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its antioxidant properties may stem from its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its structural features may enhance interactions with various biological targets involved in neurotransmission and inflammation .
Case Studies and Research Findings
- Antioxidant Studies : A series of experiments demonstrated that acetamide derivatives could significantly reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage.
- Antidepressant Efficacy : Comparative studies with established antidepressants revealed that certain phenylacetamides could modulate neurotransmitter levels more effectively than traditional treatments.
- Antitubercular Screening : Laboratory tests on synthesized derivatives indicated notable inhibitory effects on Mycobacterium tuberculosis, paving the way for developing new antitubercular agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-Ethoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves acetylation of 2-ethoxyaniline using acetic anhydride under reflux conditions. For example, a related N-(substituted phenyl)acetamide was synthesized by refluxing the amine with acetic anhydride for 30 minutes, followed by precipitation in ice water and recrystallization from ethanol . Optimization includes adjusting molar ratios (e.g., 1:1.2 amine:acetic anhydride), reaction temperature (80–100°C), and solvent choice (e.g., ethanol for better solubility). Purity can be monitored via TLC or HPLC.
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and acetamide protons (δ ~2.1 ppm for CH₃, δ ~8.0–8.5 ppm for NH).
- FT-IR : Look for N-H stretching (~3250 cm⁻¹), C=O (~1650 cm⁻¹), and C-O-C (~1250 cm⁻¹) bands.
- X-ray crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for N-(4-chloro-2-nitrophenyl)acetamide derivatives .
Q. What methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times with a reference standard.
- Melting point analysis : A sharp melting point within 1–2°C of the literature value indicates purity.
- Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 64.43%, H: 6.71%, N: 7.44% for C₁₀H₁₃NO₂).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or electrophilic aromatic substitution?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich/deprived regions. For example, the ethoxy group activates the phenyl ring at the para position for electrophilic attack.
- Use molecular docking to simulate interactions with biological targets (e.g., enzymes), as shown for similar acetamide derivatives in anticancer studies .
- Validate predictions with experimental kinetic studies (e.g., monitoring nitration or bromination rates).
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar N-(substituted phenyl)acetamides?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with structurally resolved analogs. For instance, the torsion angles of nitro or ethoxy groups in X-ray structures (e.g., O1–N1–C3–C2 = -16.7° in nitro derivatives ) can explain chemical shift variations.
- Dynamic NMR : Detect rotational barriers in amide bonds if conformational flexibility causes splitting.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ = 180.1019 for C₁₀H₁₃NO₂) to rule out impurities.
Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound derivatives?
- Methodological Answer :
- MTT assay : Treat cancer cell lines (e.g., MCF-7, HeLa) with 0–100 µM compound for 48 hours. Measure viability via absorbance at 570 nm, using Mosmann’s protocol .
- Apoptosis assays : Use Annexin V-FITC/PI staining and flow cytometry to distinguish necrotic vs. apoptotic cells.
- Safety profiling : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity. Reference toxicological data from structurally related compounds (e.g., LD₅₀ values for acetamide derivatives ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
